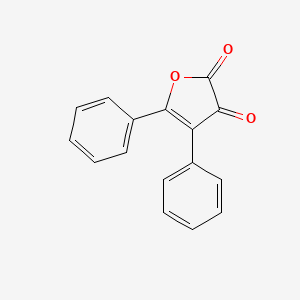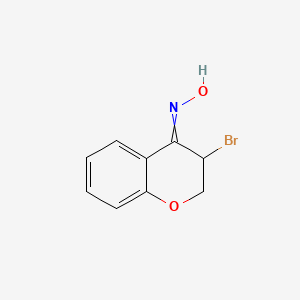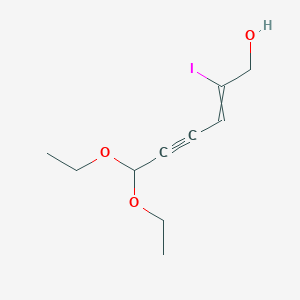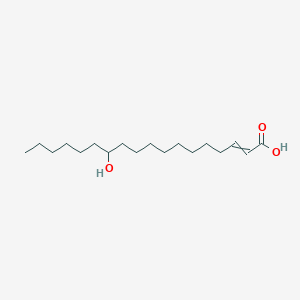
1,3-Dioxolan-2-one, 4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-2-one, 4-(phenylmethyl)- is an organic compound with the molecular formula C10H10O3 It is a cyclic carbonate derivative, characterized by a dioxolane ring fused with a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4-(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of phenylmethyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and a reaction time of several hours. The catalyst used can be a base such as potassium carbonate or an acid such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of 1,3-Dioxolan-2-one, 4-(phenylmethyl)- often involves the transesterification of ethylene carbonate with phenylmethyl alcohol. This method is preferred due to its high yield and efficiency. The reaction is carried out in a continuous flow reactor, with the reactants being fed into the reactor at a controlled rate. The product is then purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolan-2-one, 4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dioxolan-2-one, 4-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolan-2-one, 4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or disrupting cellular processes. The phenylmethyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolan-2-one: A simpler analog without the phenylmethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group instead of a phenylmethyl group.
4-(Phenoxymethyl)-1,3-dioxolan-2-one: Has a phenoxymethyl group instead of a phenylmethyl group.
Uniqueness
1,3-Dioxolan-2-one, 4-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
161007-10-9 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
4-benzyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H10O3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
SLKZVILLZSIVQF-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)






![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)

